molecular formula C11H9ClN2O B2589074 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine CAS No. 2198507-68-3

5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine

Cat. No.: B2589074
CAS No.: 2198507-68-3
M. Wt: 220.66
InChI Key: IDMGCFIVHSPVSI-UHFFFAOYSA-N
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Description

5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a methoxy group attached to another pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine typically involves the reaction of 5-chloro-2-hydroxypyridine with 3-chloromethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[(pyridin-3-yl)methoxy]pyridine is unique due to the presence of both a chloro and a methoxy group on different pyridine rings, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can provide distinct electronic and steric properties compared to similar compounds.

Properties

IUPAC Name

5-chloro-2-(pyridin-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMGCFIVHSPVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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